3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of amino, chloro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine derivatives under specific conditions. For example:
Starting Materials: The synthesis may begin with 2-chloro-3,5-dimethylpyridine.
Cyclization: This intermediate can undergo cyclization with sulfur-containing reagents to form the thieno[2,3-b]pyridine core.
Functional Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile serves as a building block for the construction of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is conducive to the formation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways: Interfering with biochemical pathways involved in disease processes.
For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: Lacks the amino group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both amino and chloro groups in 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile makes it particularly versatile for chemical modifications. This dual functionality allows for a broader range of reactions and applications compared to its analogs.
Properties
IUPAC Name |
3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c1-4-7-9(13)6(3-12)15-10(7)14-5(2)8(4)11/h13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFUYBRXJANHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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